![molecular formula C12H16Cl2N4 B5149400 4-amino-2-methyl-5-[(3-methyl-1-pyridiniumyl)methyl]pyrimidin-1-ium dichloride](/img/structure/B5149400.png)
4-amino-2-methyl-5-[(3-methyl-1-pyridiniumyl)methyl]pyrimidin-1-ium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2-methyl-5-[(3-methyl-1-pyridiniumyl)methyl]pyrimidin-1-ium dichloride, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. This receptor is involved in several physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neuronal signaling. Due to its potent and selective action on the P2Y1 receptor, MRS2179 has been extensively studied for its potential therapeutic applications.
作用机制
4-amino-2-methyl-5-[(3-methyl-1-pyridiniumyl)methyl]pyrimidin-1-ium dichloride acts as a competitive antagonist of the P2Y1 receptor, preventing the binding of adenosine diphosphate (ADP) and subsequent activation of the receptor. This results in the inhibition of downstream signaling pathways, including the activation of phospholipase C and the release of intracellular calcium, which are essential for platelet aggregation and smooth muscle contraction.
Biochemical and Physiological Effects:
This compound has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo, making it a potential therapeutic agent for the treatment of cardiovascular diseases such as thrombosis and stroke. Additionally, this compound has been shown to regulate blood pressure by modulating vascular smooth muscle contraction and endothelial function.
实验室实验的优点和局限性
One advantage of using 4-amino-2-methyl-5-[(3-methyl-1-pyridiniumyl)methyl]pyrimidin-1-ium dichloride in lab experiments is its high potency and selectivity for the P2Y1 receptor, which allows for precise modulation of receptor activity. Additionally, this compound has been extensively characterized in terms of its pharmacokinetic and pharmacodynamic properties, making it a well-established tool for studying the P2Y1 receptor. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research involving 4-amino-2-methyl-5-[(3-methyl-1-pyridiniumyl)methyl]pyrimidin-1-ium dichloride. One area of interest is the development of novel therapeutic agents based on the structure of this compound, which could have improved pharmacokinetic and pharmacodynamic properties. Additionally, further investigation into the role of the P2Y1 receptor in various physiological and pathological conditions could lead to the identification of new therapeutic targets for the treatment of cardiovascular diseases and other disorders. Finally, the development of new tools and techniques for studying the P2Y1 receptor could further enhance our understanding of its function and regulation.
合成方法
4-amino-2-methyl-5-[(3-methyl-1-pyridiniumyl)methyl]pyrimidin-1-ium dichloride can be synthesized using a multistep process involving the reaction of 2,6-diaminopyridine with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with methyl iodide and subsequent chlorination with thionyl chloride. The final product is obtained as a white crystalline powder with a purity of >99%.
科学研究应用
4-amino-2-methyl-5-[(3-methyl-1-pyridiniumyl)methyl]pyrimidin-1-ium dichloride has been widely used in scientific research to investigate the role of the P2Y1 receptor in various physiological and pathological conditions. For example, this compound has been shown to inhibit platelet aggregation and thrombus formation, making it a potential therapeutic agent for the treatment of cardiovascular diseases. Additionally, this compound has been used to study the involvement of the P2Y1 receptor in neuronal signaling and the regulation of blood pressure.
属性
IUPAC Name |
2-methyl-5-[(3-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium-4-amine;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N4.2ClH/c1-9-4-3-5-16(7-9)8-11-6-14-10(2)15-12(11)13;;/h3-7H,8H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHBGARFPCREID-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CC2=C[NH+]=C(N=C2N)C.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)
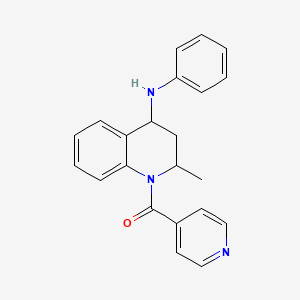

![ethyl [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5149341.png)
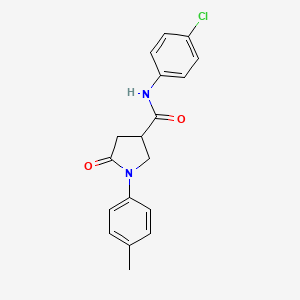
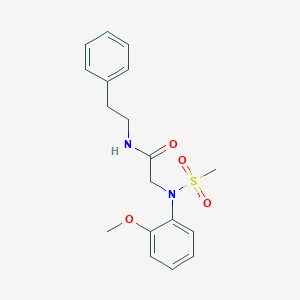
![N-(2-hydroxyethyl)-N-isopropyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149363.png)
![propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5149364.png)
![4-benzyl-1-{3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5149369.png)
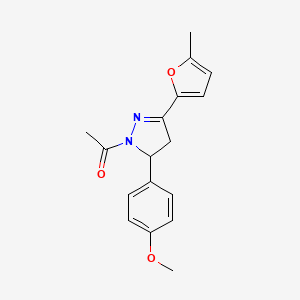
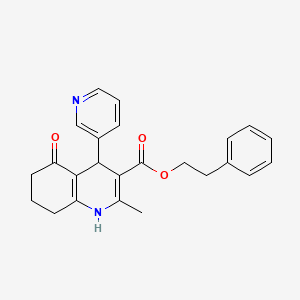
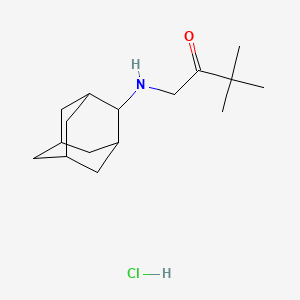
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B5149390.png)
![4-butoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5149395.png)
